molecular formula C11H13ClF3NO2 B112391 (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride CAS No. 270065-73-1

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

Cat. No. B112391
M. Wt: 283.67 g/mol
InChI Key: JXUKTUCRFQNQGB-QRPNPIFTSA-N
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Description

The compound is an amino acid derivative with a trifluoromethyl group attached to the phenyl ring . The presence of the trifluoromethyl group can significantly alter the properties of the compound, including its reactivity and acidity .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxylic acid group (-COOH), an amino group (-NH2), and a phenyl ring with a trifluoromethyl group (-CF3) attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Boronic acids and esters, for example, are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group can increase the acidity of the compound .

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study by (Mickevičienė et al., 2015) discusses the synthesis of derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which show significant antimicrobial and antifungal activities against various organisms such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger.

Crystal Engineering with Gamma Amino Acids

Báthori and Kilinkissa (2015) explored the use of baclofen, a slightly water-soluble hydrophobic γ-amino acid, in crystal engineering. They examined the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various acids, demonstrating the conformation and protonation properties of the baclofen moiety (Báthori & Kilinkissa, 2015).

Oxytocic Peptides Extraction

Grain (1973) explored the extraction of water-soluble oxytocic polypeptides from Oldenlandia affinis using a process that involved sodium tetraphenylborate (NaTPB) in n-butanol and subsequent conversion to hydrochlorides (Grain, 1973).

Synthesis of Aminobutyric Acids

Vasil'eva et al. (2016) discussed the synthesis of 3,4-disubstituted aminobutyric acids, highlighting the pharmacological importance of β-substituted γ-aminobutyric acid derivatives. They provided insights into various synthesis methods and their applications in creating pharmacologically active substances (Vasil'eva et al., 2016).

Esterification of Protein Amino Acids

Roach and Gehrke (1969) described a method for the direct esterification of protein amino acids to their n-butyl esters, providing a rapid way for derivatization and analysis by gas-liquid chromatography (Roach & Gehrke, 1969).

Synthesis of Amino Acid Derivatives

The synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl] -3-(difluoromethyl) butanoic acid [3-(difluoromethyl)chlorambucil], described by Coe et al. (1997), presents the formulation of a compound through various chemical stages, offering potential for application in medicinal chemistry (Coe, Markou, & Tatlow, 1997).

Molecular Docking and Structural Studies

Vanasundari et al. (2018) conducted a comprehensive study involving molecular docking, vibrational, structural, electronic, and optical analyses of butanoic acid derivatives, suggesting their significance in biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Future Directions

The future research directions could involve exploring the potential applications of this compound, such as its use in organic synthesis or as a potential antimicrobial agent .

properties

IUPAC Name

(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKTUCRFQNQGB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375855
Record name (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

CAS RN

332061-77-5, 270065-73-1
Record name Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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